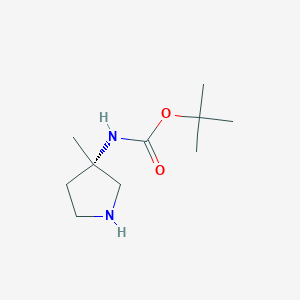
(S)-tert-Butyl (3-methylpyrrolidin-3-yl)carbamate
Vue d'ensemble
Description
(S)-tert-Butyl (3-methylpyrrolidin-3-yl)carbamate is a chemical compound with the molecular formula C10H20N2O2 and a molecular weight of 200.28 g/mol . It is a solid substance that is typically stored in a refrigerator to maintain its stability . This compound is used in various scientific research applications due to its unique chemical properties.
Mécanisme D'action
Target of Action
The primary targets of “(S)-tert-Butyl (3-methylpyrrolidin-3-yl)carbamate” are currently unknown. The compound is a derivative of pyrrolidine , a cyclic amine, and carbamate , a functional group found in a variety of bioactive compounds. Both pyrrolidines and carbamates have been associated with a wide range of biological activities, suggesting that this compound could interact with multiple targets.
Mode of Action
Pyrrolidines are known to interact with a variety of biological targets through hydrogen bonding and dipole-dipole interactions . Carbamates, on the other hand, can act as inhibitors of various enzymes, potentially altering cellular processes .
Biochemical Pathways
Carbamates are known to be involved in various biochemical reactions, including the synthesis of urea and thiocarbamates . Pyrrolidines are also involved in numerous biological processes, including the synthesis of many bioactive compounds .
Pharmacokinetics
Carbamates are generally well-absorbed and distributed throughout the body, and they are primarily metabolized by the liver . Pyrrolidines are also well-absorbed and can cross the blood-brain barrier, suggesting potential central nervous system activity .
Result of Action
Given the known activities of carbamates and pyrrolidines, it is possible that this compound could have a variety of effects, including enzyme inhibition, alteration of cellular processes, and potential central nervous system activity .
Méthodes De Préparation
The synthesis of (S)-tert-Butyl (3-methylpyrrolidin-3-yl)carbamate involves several steps. One common synthetic route includes the reaction of tert-butyl chloroformate with (S)-3-methylpyrrolidine in the presence of a base such as triethylamine . The reaction is typically carried out under an inert atmosphere to prevent any side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
(S)-tert-Butyl (3-methylpyrrolidin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from -78°C to room temperature . The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
(S)-tert-Butyl (3-methylpyrrolidin-3-yl)carbamate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: Research on this compound includes its potential use in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Comparaison Avec Des Composés Similaires
(S)-tert-Butyl (3-methylpyrrolidin-3-yl)carbamate can be compared with other similar compounds such as:
tert-Butyl (3-methylpyrrolidin-3-yl)carbamate hydrochloride: This compound is similar in structure but includes a hydrochloride group, which can affect its solubility and reactivity.
tert-Butyl (3-methylpyrrolidin-3-yl)carbamate acetate:
The uniqueness of this compound lies in its specific stereochemistry and the presence of the tert-butyl carbamate group, which can provide distinct reactivity and interaction profiles compared to its analogs .
Propriétés
IUPAC Name |
tert-butyl N-[(3S)-3-methylpyrrolidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-9(2,3)14-8(13)12-10(4)5-6-11-7-10/h11H,5-7H2,1-4H3,(H,12,13)/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIQWSFWWYVRXRO-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNC1)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCNC1)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10679605 | |
| Record name | tert-Butyl [(3S)-3-methylpyrrolidin-3-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10679605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
927652-04-8 | |
| Record name | tert-Butyl [(3S)-3-methylpyrrolidin-3-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10679605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
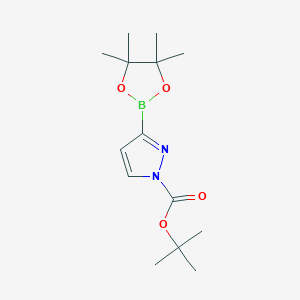
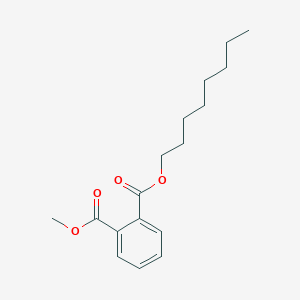
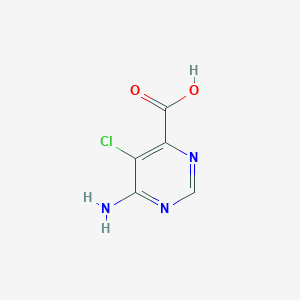
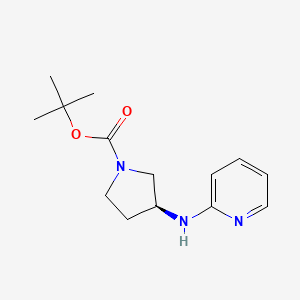
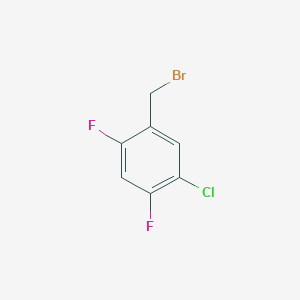
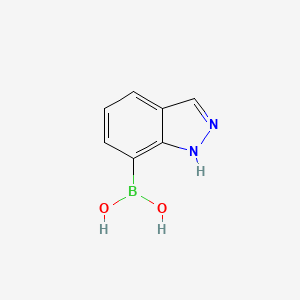
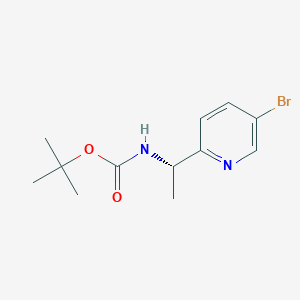

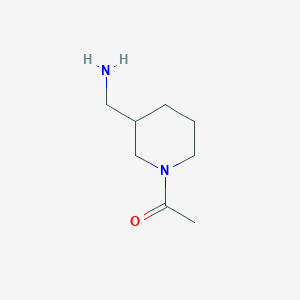
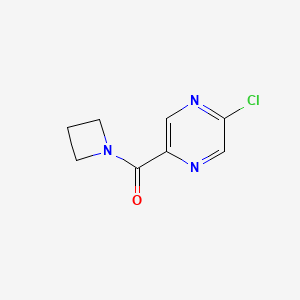


![4-{[6-(Methacryloyloxy)hexyl]oxy}benzenecarboxylic acid](/img/structure/B3030537.png)

